molecular formula C10H11NO3 B1293987 [(3,5-Dimethylphenyl)amino](oxo)acetic acid CAS No. 1018295-15-2

[(3,5-Dimethylphenyl)amino](oxo)acetic acid

Cat. No. B1293987
CAS RN: 1018295-15-2
M. Wt: 193.2 g/mol
InChI Key: YAYQBMCWKKCSDG-UHFFFAOYSA-N
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Description

“(3,5-Dimethylphenyl)aminoacetic acid” is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “(3,5-Dimethylphenyl)aminoacetic acid” is 1S/C10H11NO3/c1-6-3-7(2)5-8(4-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(3,5-Dimethylphenyl)aminoacetic acid” is a solid at room temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Organic Synthesis Building Block

(3,5-Dimethylphenyl)aminoacetic acid serves as a versatile building block in organic synthesis. Its molecular structure, featuring both amino and acetoxy groups, allows it to undergo various chemical reactions. It can be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and other organic compounds. The compound’s reactivity with other organic molecules can lead to the formation of amides, esters, and heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the design and development of new therapeutic agents. Its structural motif is found in many biologically active molecules, making it an important intermediate in drug discovery. Researchers can modify its structure to enhance its interaction with biological targets, such as enzymes or receptors, potentially leading to the development of new medications for various diseases .

Material Science

The compound’s unique properties are exploited in material science, particularly in the creation of novel polymers. By incorporating (3,5-Dimethylphenyl)aminoacetic acid into polymer chains, scientists can alter the physical properties of materials, such as thermal stability, rigidity, and solubility. This can lead to the development of advanced materials for use in electronics, coatings, and biomedical devices .

Analytical Chemistry

In analytical chemistry, (3,5-Dimethylphenyl)aminoacetic acid can be used as a standard or reagent. Its well-defined structure and purity make it suitable for calibrating instruments or as a reactant in analytical methods. It can be part of assays to quantify or detect other substances, playing a crucial role in quality control and research laboratories .

Chemical Education

This compound is also used in chemical education as an example of a multifunctional organic molecule. It can demonstrate various organic reactions and synthesis strategies in educational settings, helping students understand the principles of organic chemistry and the synthesis of complex molecules from simpler ones .

Environmental Science

In environmental science, researchers may study the breakdown and transformation of (3,5-Dimethylphenyl)aminoacetic acid in ecosystems. Understanding its degradation pathways can provide insights into the environmental fate of similar organic compounds and help assess their potential impact on ecosystems .

Safety and Hazards

“(3,5-Dimethylphenyl)aminoacetic acid” is labeled as an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

2-(3,5-dimethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-7(2)5-8(4-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQBMCWKKCSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649316
Record name (3,5-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,5-Dimethylphenyl)amino](oxo)acetic acid

CAS RN

1018295-15-2
Record name (3,5-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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